Isoglutamina

Descripción general

Descripción

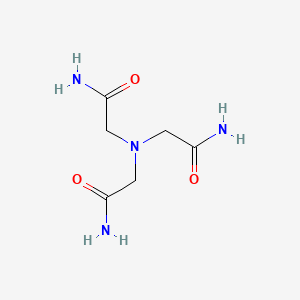

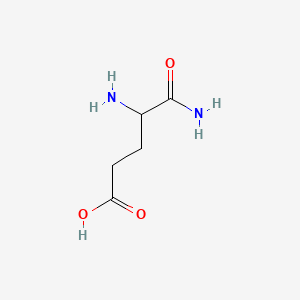

La isoglutamina es un aminoácido que se encuentra en la pared celular de las bacterias. Esto contrasta con el aminoácido proteinogénico glutamina, que es la 5-amida del ácido glutámico. La this compound puede formar el C-terminal de una cadena peptídica, como en el dipéptido de muramyl, un constituyente de las paredes celulares bacterianas .

Aplicaciones Científicas De Investigación

La isoglutamina tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. Es un componente clave del dipéptido de muramyl, el fragmento de peptidoglicano más pequeño capaz de desencadenar una respuesta inmunitaria activando el receptor NOD2 . Las modificaciones estructurales del dipéptido de muramyl pueden conducir a análogos con propiedades inmunoestimulantes mejoradas . La this compound también se utiliza en la síntesis de varios derivados glucosídicos, que se han estudiado por su actividad inmunoestimulante in vitro e in vivo .

Mecanismo De Acción

El mecanismo de acción de la isoglutamina implica su función como componente del dipéptido de muramyl, que activa el receptor NOD2 . Esta activación desencadena una respuesta inmunitaria estimulando la producción de citoquinas y otros mediadores inmunitarios . Los objetivos moleculares de la this compound incluyen el receptor NOD2 y otros componentes de las vías de señalización inmunitaria .

Análisis Bioquímico

Biochemical Properties

Isoglutamine can form the C-terminus of a peptide chain, as in muramyl dipeptide (MDP), a constituent of bacterial cell walls . It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and isoglutamine behaves as a γ-amino acid .

Cellular Effects

It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and isoglutamine behaves as a γ-amino acid .

Molecular Mechanism

It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and isoglutamine behaves as a γ-amino acid .

Metabolic Pathways

Isoglutamine is derived from glutamic acid by substituting the carboxyl group in position 1 with an amide group . This is in contrast to the proteinogenic amino acid glutamine, which is the 5-amide of glutamic acid .

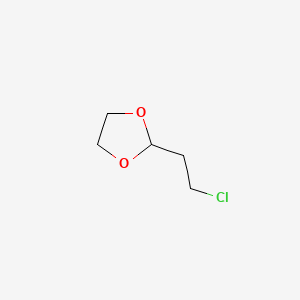

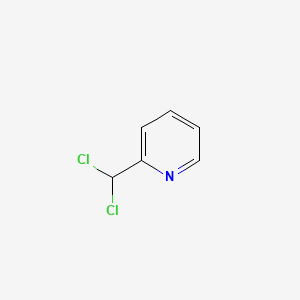

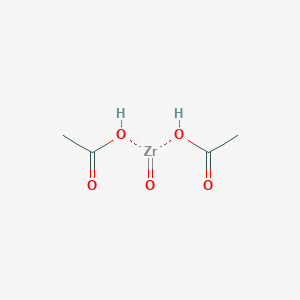

Métodos De Preparación

La isoglutamina se puede sintetizar a través de varios métodos. Una ruta sintética común implica el uso de α-fenil-D-glucosaminida peracetato, que se obtiene fusionando β-D-glucosamina pentaacetato con fenol y cloruro de zinc seguido de desacetilación . La α-fenil-N-acetilglucosaminida se convierte entonces en 4,6-O-isopropilideno-N-acetil-D-ácido murámico α-fenilglucósido, que se condensa con L-Ala-D-isoglutamina éter bencílico utilizando el método de éster activado . La eliminación secuencial de los grupos protectores del glicopéptido mediante hidrólisis ácida e hidrogenólisis catalítica da el producto diana .

Análisis De Reacciones Químicas

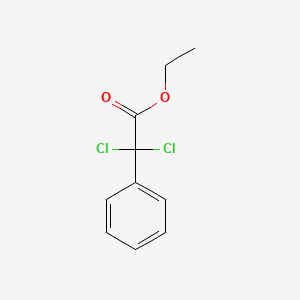

La isoglutamina sufre varias reacciones químicas, incluida la condensación y la hidrólisis. Por ejemplo, se puede sintetizar en N-acetilmuramil-L-alanil-D-isoglutamina α-fenilglucósido a través de una serie de reacciones que involucran fenol y cloruro de zinc . El compuesto también puede participar en reacciones con fenoles en dicloroetano en reflujo en presencia de cloruro de hierro(III) anhidro o sulfato de cobre(II) . Los principales productos formados a partir de estas reacciones incluyen derivados glucosídicos con diferentes actividades biológicas .

Comparación Con Compuestos Similares

La isoglutamina es similar a otros aminoácidos derivados del ácido glutámico, como la glutamina. Su estructura única, con el grupo amida en la posición 1, la distingue de la glutamina, que tiene el grupo amida en la posición 5 . Otros compuestos similares incluyen varios derivados glucosídicos del dipéptido de muramyl, como β-fenil-MDP y β-p-aminofenilglucósido . Estos compuestos comparten propiedades inmunoestimulantes similares pero difieren en sus actividades biológicas y aplicaciones específicas .

Propiedades

IUPAC Name |

4,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFLONBTGZFSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901304 | |

| Record name | Isoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-48-3, 617-63-0 | |

| Record name | 4,5-Diamino-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOGLUTAMINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00VZE9Y4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B1596186.png)